molecular formula C9H5F4NO5 B6209314 methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate CAS No. 2704169-56-0

methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

Cat. No. B6209314
CAS RN: 2704169-56-0
M. Wt: 283.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate, also known as mF3NB, is an organic compound that has a variety of uses in scientific research. It is a fluorinated benzoic acid derivative, and is used in a variety of laboratory experiments and applications.

Scientific Research Applications

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as the fluoroalkyl nitrobenzoates, which are used as insecticides. It is also used in the synthesis of fluoroalkyl nitrobenzamides, which are used as antimicrobial agents. Additionally, methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has been used in the synthesis of fluoroalkyl nitrobenzothiazoles, which have potential applications as anticancer agents.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is not well understood. However, it is thought to interact with biological molecules in a similar manner to other nitrobenzoate derivatives. It is believed that methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate binds to proteins and enzymes, which can lead to the inhibition of their activity. Additionally, methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is thought to interact with DNA and RNA, leading to the disruption of their structure and function.
Biochemical and Physiological Effects
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have an anticonvulsant effect, as well as an anti-inflammatory effect. Additionally, it has been shown to inhibit the growth of certain types of cancer cells, as well as to have an anti-hyperglycemic effect.

Advantages and Limitations for Lab Experiments

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly stable compound, and so can be stored for long periods of time without degradation. However, methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is also a highly toxic compound, and so must be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate. One possible direction is the development of new and more effective insecticides and antimicrobial agents. Additionally, methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate could be used in the development of new and more effective anticancer agents. Finally, methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate could be used in the development of new and more effective anticonvulsant and anti-inflammatory drugs.

Synthesis Methods

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is synthesized through a two-step process. The first step involves the reaction of 3-nitro-5-trifluoromethoxybenzoic acid with 2-fluoroethanol in the presence of an acid catalyst. This reaction forms a nitro-ester intermediate, which is then converted to methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate through a nucleophilic substitution reaction. The overall reaction is as follows:
3-nitro-5-trifluoromethoxybenzoic acid + 2-fluoroethanol → methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate involves the introduction of a fluoro group, nitro group, and trifluoromethoxy group onto a benzoic acid derivative.", "Starting Materials": [ "Methyl benzoate", "2-fluorobenzoic acid", "Nitric acid", "Sulfuric acid", "Trifluoromethanol", "Thionyl chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Methyl benzoate is reacted with thionyl chloride to form methyl benzoate chloride.", "Methyl benzoate chloride is then reacted with 2-fluorobenzoic acid in the presence of a base to form methyl 2-fluorobenzoate.", "Methyl 2-fluorobenzoate is then nitrated using a mixture of nitric acid and sulfuric acid to form methyl 2-fluoro-3-nitrobenzoate.", "Methyl 2-fluoro-3-nitrobenzoate is then reacted with trifluoromethanol in the presence of a base to form methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate.", "The final product is purified using a mixture of methanol and diethyl ether, and the product is obtained as a white solid." ] }

CAS RN

2704169-56-0

Product Name

methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

Molecular Formula

C9H5F4NO5

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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